Ethyl 2-[(but-2-en-1-yl)oxy]benzoate
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Overview
Description
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate is an ester compound characterized by its unique structure, which includes a benzoate group linked to an ethyl group and a but-2-en-1-yl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can be synthesized through the esterification reaction between 2-hydroxybenzoic acid (salicylic acid) and ethyl but-2-en-1-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Hydrolysis: 2-Hydroxybenzoic acid and ethyl but-2-en-1-ol.
Reduction: 2-[(but-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Nitro-substituted this compound.
Scientific Research Applications
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[(but-2-en-1-yl)oxy]benzoate involves its hydrolysis to release 2-hydroxybenzoic acid and ethyl but-2-en-1-ol. The 2-hydroxybenzoic acid can then exert its effects through various molecular targets and pathways, including inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can be compared with other esters such as:
Ethyl benzoate: Similar structure but lacks the but-2-en-1-yl group, resulting in different chemical and physical properties.
Methyl benzoate: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Isopropyl benzoate: Features an isopropyl group, which affects its solubility and odor profile.
Properties
CAS No. |
61493-59-2 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 2-but-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-5-10-16-12-9-7-6-8-11(12)13(14)15-4-2/h3,5-9H,4,10H2,1-2H3 |
InChI Key |
BPTDWRNSKPNXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCC=CC |
Origin of Product |
United States |
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